N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furo[3,2-b]pyridine core, which is a fused heterocyclic system, and an acetylphenyl group attached to the nitrogen atom. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit strong antiparasitic activity .
Mode of Action
It is synthesized by thorpe-ziegler reactions . In contrast to related ketones, these carboxamides are only weak inhibitors of the plasmodial enzyme Pf GSK-3 but still show strong antiparasitic activity .
Biochemical Pathways
Given its antiparasitic activity, it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .
Result of Action
The compound shows strong antiparasitic activity, suggesting it may lead to the death or inhibition of parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.
Introduction of the acetylphenyl group: This step involves the acylation of the nitrogen atom in the furo[3,2-b]pyridine core using 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Final coupling reaction: The final step involves coupling the intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Known for its antibacterial activities.
4-arylthieno[2,3-b]pyridine-2-carboxamides: Studied for their antiplasmodial activities.
N-phenylacetamide sulphonamides: Exhibited good analgesic activity.
Uniqueness
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific structural features, which contribute to its diverse chemical reactivity and potential biological activities. Its furo[3,2-b]pyridine core and acetylphenyl group provide a distinct scaffold for further functionalization and exploration in various scientific applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-8-15-14(18-10)9-16(22-15)17(21)19-13-6-4-12(5-7-13)11(2)20/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHBMYNOOJQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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